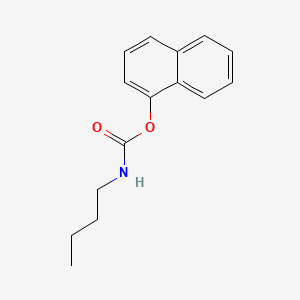
Carbamic acid, butyl-, 1-naphthalenyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, butyl-, 1-naphthalenyl ester is an organic compound that belongs to the class of carbamates It is characterized by the presence of a carbamic acid moiety esterified with a butyl group and a naphthalenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, butyl-, 1-naphthalenyl ester typically involves the reaction of 1-naphthol with butyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate. The reaction can be represented as follows:
1-Naphthol+Butyl isocyanate→Carbamic acid, butyl-, 1-naphthalenyl ester
The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and a catalyst such as triethylamine may be used to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity.
化学反応の分析
Types of Reactions
Carbamic acid, butyl-, 1-naphthalenyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water or aqueous acids/bases to yield 1-naphthol and butyl carbamate.
Oxidation: The naphthalenyl group can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The ester can participate in nucleophilic substitution reactions where the butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Hydrolysis: 1-Naphthol and butyl carbamate.
Oxidation: Oxidized derivatives of the naphthalenyl group.
Substitution: Substituted carbamates.
科学的研究の応用
Carbamic acid, butyl-, 1-naphthalenyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can release active compounds in a controlled manner.
Industry: Utilized in the production of polymers and coatings due to its ability to form stable films.
作用機序
The mechanism of action of carbamic acid, butyl-, 1-naphthalenyl ester involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by carbamylation of active site residues. The naphthalenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
類似化合物との比較
Similar Compounds
- Carbamic acid, phenyl-, 1-methylethyl ester
- Carbamic acid, ethyl-, 2-(1-methylethyl)phenyl ester
- Carbamic acid, N-[2-(2-naphthalenyl)ethyl]-, 2-(1-methylethyl)phenyl ester
Uniqueness
Carbamic acid, butyl-, 1-naphthalenyl ester is unique due to the presence of both a butyl group and a naphthalenyl group, which confer distinct chemical and physical properties. The naphthalenyl group provides aromaticity and potential for π-π interactions, while the butyl group offers hydrophobicity and flexibility.
特性
CAS番号 |
38357-68-5 |
|---|---|
分子式 |
C15H17NO2 |
分子量 |
243.30 g/mol |
IUPAC名 |
naphthalen-1-yl N-butylcarbamate |
InChI |
InChI=1S/C15H17NO2/c1-2-3-11-16-15(17)18-14-10-6-8-12-7-4-5-9-13(12)14/h4-10H,2-3,11H2,1H3,(H,16,17) |
InChIキー |
BWSGOFFCLVVTCU-UHFFFAOYSA-N |
正規SMILES |
CCCCNC(=O)OC1=CC=CC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















